
2-(1-Sulfanylethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Sulfanylethyl)phenol is an organic compound with the molecular formula C8H10OS It is a phenolic compound characterized by the presence of a sulfanyl group attached to the ethyl side chain of the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(1-Sulfanylethyl)phenol can be synthesized through several methods, including nucleophilic aromatic substitution and transition-metal-catalyzed reactions. One common method involves the reaction of 2-bromoethylbenzene with thiourea, followed by hydrolysis to yield the desired product . Another approach involves the use of organometallic compounds derived from aryl halides .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 2-(1-Sulfanylethyl)phenol undergoes various chemical reactions, including:
Reduction: Reduction of quinones back to phenols can be achieved using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenolic ring undergoes substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Sodium dichromate, potassium nitrosodisulfonate, and chromium trioxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids are used in substitution reactions.
Major Products Formed:
Oxidation: Quinones and hydroquinones.
Reduction: Phenols and hydroquinones.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
2-(1-Sulfanylethyl)phenol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(1-Sulfanylethyl)phenol involves its interaction with various molecular targets and pathways. The phenolic group can donate hydrogen atoms to free radicals, exhibiting antioxidant properties . Additionally, the sulfanyl group may interact with thiol-containing enzymes, affecting their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Properties
Molecular Formula |
C8H10OS |
|---|---|
Molecular Weight |
154.23 g/mol |
IUPAC Name |
2-(1-sulfanylethyl)phenol |
InChI |
InChI=1S/C8H10OS/c1-6(10)7-4-2-3-5-8(7)9/h2-6,9-10H,1H3 |
InChI Key |
IBGBFFWNTWXMFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1-Methylcyclohexyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13083625.png)
![2-([1,1'-Biphenyl]-4-yl)-9,10-di(naphthalen-2-yl)anthracene](/img/structure/B13083633.png)
![7-Cyclopropyl-N-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13083635.png)

![12-Acetyl-1,8,10-triazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,9,11-pentaen-13-one](/img/structure/B13083653.png)
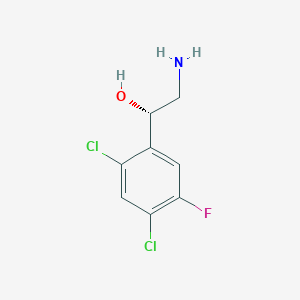
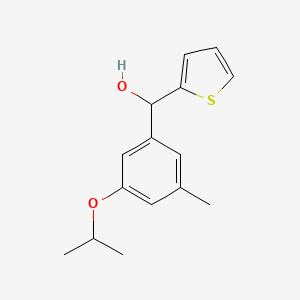
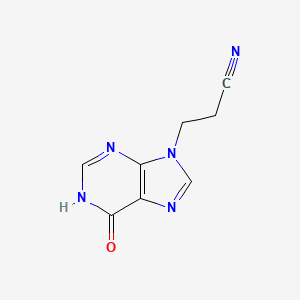
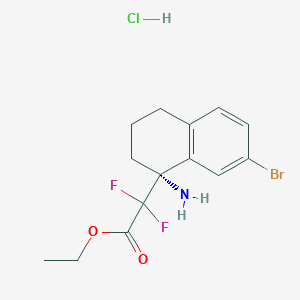
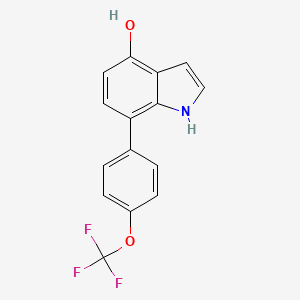
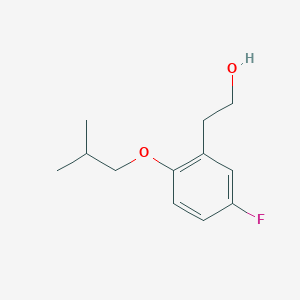
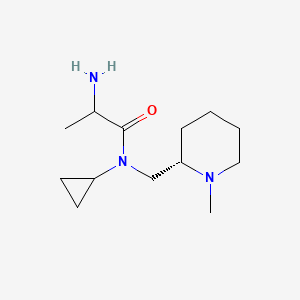
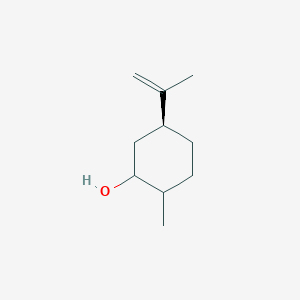
![1-Chloro-4-methoxy-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B13083691.png)
